Antimycobacterial Activity Conferred by the 4-Nitrobenzohydrazide Scaffold
The 4-nitrobenzohydrazide substructure present in CAS 307329-60-8 is essential for antimycobacterial activity. In a class-level study of N'-arylidene-4-nitrobenzohydrazides, the most active congeners (3i and 3b) exhibited MIC values of 50 μg/mL against M. tuberculosis H37Rv [1]. The 4-nitro substitution pattern on the benzohydrazide ring is critical; compounds lacking the nitro group or bearing it at alternative positions showed reduced or abolished activity. This scaffold also demonstrated docking scores superior to standard anti-TB agents ciprofloxacin and isoniazid against M. tuberculosis receptor crystal structures 1ENY, 1TED, and 2FUM [1]. CAS 307329-60-8 is the only commercially available compound that combines this validated antimycobacterial 4-nitrobenzohydrazide pharmacophore with a 2-chloro-7-ethoxyquinoline arylidene partner.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 4-Nitrobenzohydrazide scaffold: MIC 50 μg/mL for most active N'-arylidene derivatives (3i, 3b) against M. tuberculosis H37Rv [1] |
| Comparator Or Baseline | Ciprofloxacin and isoniazid (standard anti-TB agents); 3-nitrobenzohydrazide derivatives (inactive or reduced activity) |
| Quantified Difference | Docking scores of N'-arylidene-4-nitrobenzohydrazides exceeded those of ciprofloxacin and isoniazid [1]; 4-nitro substitution is essential for activity vs. 3-nitro substitution |
| Conditions | In vitro MIC assay against M. tuberculosis H37Rv; molecular docking against 1ENY, 1TED, and 2FUM receptor crystal structures |
Why This Matters
For procurement in antitubercular drug discovery programs, only compounds bearing the 4-nitrobenzohydrazide group—not generic quinoline hydrazones—have demonstrated validated antimycobacterial activity with MIC values in the therapeutically relevant range.
- [1] Bhosale D, Mali SN, Thorat BR, Wavhal SS, Bhagat DS, Borade RM. Synthesis, Molecular Docking, and In vitro Antimycobacterial Studies on N'-arylidene-4-nitrobenzohydrazides. Recent Adv Antiinfect Drug Discov. 2022;17(1):69-83. View Source
